2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide
Description
Structural Characteristics and Classification
2-[(4-Aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide (CAS: 882749-75-9) is a synthetic organosulfur compound with the molecular formula C₁₄H₁₃ClN₂OS and a molecular weight of 292.78 g/mol . Its structure features:
- A thioether bridge (–S–) linking two aromatic rings: a 4-aminophenyl group and a 4-chlorophenyl group.
- An acetamide moiety (–NH–CO–CH₃) bonded to the chlorophenyl ring.
- Electron-donating (–NH₂) and electron-withdrawing (–Cl) substituents on opposing aromatic systems, creating a polarized electronic environment.
The compound belongs to two functional classes:
- Thioethers (C–S–C linkages), known for metabolic stability and π-orbital interactions.
- Acetamides (–NHCOCH₃), which facilitate hydrogen bonding and molecular recognition in biological systems.
Crystallographic data (not explicitly provided in sources) can be inferred to show planar aromatic rings with dihedral angles influenced by steric and electronic effects of substituents. The thioether sulfur adopts a tetrahedral geometry, enabling conformational flexibility.
Historical Context in Organosulfur Chemistry
Organosulfur chemistry emerged prominently in the 19th century with the isolation of thiophenes and sulfonamides. Key milestones relevant to this compound include:
- 1930s : Discovery of sulfanilamide antibiotics, highlighting the therapeutic potential of aryl sulfonamides.
- 1980s : Development of thioether-containing agrochemicals, such as sulfonylurea herbicides, demonstrating the role of sulfur in enhancing bioactivity.
- 2000s–Present : Advances in cross-coupling reactions (e.g., Ullmann, Buchwald-Hartwig) enabling precise synthesis of asymmetric thioethers like this compound.
This compound exemplifies modern strategies in bioisosteric replacement , where sulfur atoms mimic oxygen in ethers or esters to improve pharmacokinetic properties. Its design aligns with trends in pesticide research, where thioether-acetamide hybrids target insect nicotinic acetylcholine receptors.
Significance in Thioether-Acetamide Chemistry
The integration of thioether and acetamide functionalities confers unique advantages:
Studies on analogous structures (e.g., thienylpyridylthioacetamides) demonstrate insecticidal activity (LC₅₀ values <1 mg/L), suggesting potential applications for this compound. The 4-chlorophenyl group may enhance binding to pest-specific proteins, while the 4-aminophenyl group could facilitate redox interactions.
Research Objectives and Scope
Current research priorities include:
- Synthetic Optimization : Improving yields in Suzuki-Miyaura couplings for large-scale production.
- Biological Screening : Evaluating efficacy against Lepidoptera pests (e.g., Plutella xylostella) and fungal pathogens.
- Structure-Activity Relationships (SAR) : Modifying substituents (e.g., replacing –Cl with –CF₃) to enhance target selectivity.
- Computational Modeling : Docking studies to predict interactions with acetylcholinesterase or cytochrome P450 enzymes.
This compound serves as a scaffold for developing dual-action agrochemicals with lower resistance risks compared to monofunctional agents. Future work may explore its utility in metal-organic frameworks (MOFs) for controlled-release formulations.
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWOCZXHIWEDEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCC(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide typically involves the reaction of 4-aminothiophenol with 4-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties, particularly against resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). Preliminary studies indicate that it may inhibit the growth of Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.
Antiviral Potential
Research has shown that compounds structurally similar to 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide exhibit antiviral activity against various viruses, including SARS-CoV-2. This positions the compound as a candidate for the development of antiviral therapies.
Anticancer Properties
The compound is being investigated for its anticancer potential. Studies have indicated that it may act as an enzyme inhibitor or ligand in receptor studies, which could be beneficial in the development of new cancer treatments . Its mechanism of action involves binding to specific molecular targets, potentially inhibiting cancer cell proliferation.
Biological Research Applications
Enzyme Inhibition Studies
In biological research, 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide is explored for its ability to inhibit specific enzymes. This interaction is crucial for understanding its role in various biochemical pathways and could lead to insights into disease mechanisms.
Ligand Studies
The compound serves as a ligand in receptor studies, which helps elucidate the interactions between drugs and their biological targets. This is vital for drug design and development, particularly in creating more effective therapeutic agents.
Industrial Applications
Material Development
In industrial settings, 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide is utilized in the synthesis of new materials with specific properties. Its unique chemical structure allows it to be a building block for more complex molecules used in various applications.
Summary of Key Findings
| Application Area | Details |
|---|---|
| Pharmaceuticals | Antimicrobial and antiviral properties; potential anticancer agent |
| Biological Research | Enzyme inhibition and ligand studies |
| Industrial Use | Building block for material synthesis |
Case Studies
- Antimicrobial Testing : A study demonstrated that derivatives of this compound showed significant antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 6 μg/mL against E. coli and other pathogens.
- Anticancer Activity : Research involving related compounds indicated significant cytotoxicity against various cancer cell lines, suggesting that 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide may also possess similar properties .
- Structure-Activity Relationship (SAR) : SAR studies have revealed how modifications in the molecular structure affect the pharmacological properties of compounds similar to 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide, providing insights into optimizing its efficacy as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfanyl and acetamide groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
(a) 2-Azido-N-(4-fluorophenyl)acetamide
- Structure: Replaces the 4-aminophenylsulfanyl group with an azido (-N₃) group and substitutes the 4-chlorophenyl with a 4-fluorophenyl.
- This compound is primarily used in synthetic intermediates rather than direct pharmacological applications .
(b) N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Structure: The sulfanyl group is attached to a 4,6-diaminopyrimidine ring instead of 4-aminophenyl.
- Key Differences : The pyrimidine ring enables π-π stacking and hydrogen bonding (N–H⋯N) interactions, stabilizing a folded molecular conformation with a dihedral angle of 42.25° between pyrimidine and benzene rings . This enhances crystallinity and may improve binding to biological targets like enzymes or DNA.
(c) PZ-39 (N-(4-chlorophenyl)-2-[(6-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide)
- Structure : Incorporates a benzothiazole-triazine pharmacophore linked via sulfanyl to the acetamide-chlorophenyl core.
- Key Differences : The triazine and benzothiazole moieties confer dual-mode inhibition of ABCG2, a cancer drug-resistance protein, by blocking transport and accelerating lysosomal degradation. This specificity is absent in the parent compound, highlighting the role of extended heterocyclic systems in targeting multidrug resistance .
Analogues with Modified Heterocyclic Systems
(a) 2-[(1H-Benzimidazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
- Structure: Replaces the 4-aminophenyl group with a benzimidazole ring.
(b) N-(4-Chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
- Structure: Features a pyridine ring with cyano, trifluoromethyl, and 4-methylphenyl substituents.
- Key Differences: The trifluoromethyl group increases lipophilicity and metabolic resistance, while the cyano group enables dipole interactions. Such modifications are common in agrochemicals and kinase inhibitors .
Crystallographic and Conformational Comparisons
- Key Insight : Smaller dihedral angles (e.g., 42.25° vs. 59.70°) correlate with tighter molecular folding, influencing crystal packing and solubility. Refinement using SHELX software (R-factor ≤ 0.05) ensures high structural accuracy .
Biological Activity
2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide is a synthetic compound with a unique structural composition that includes an amino group, a chlorophenyl moiety, and a thioether linkage. Its molecular formula is C14H13ClN2OS, with a molecular weight of approximately 292.78 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research.
Chemical Structure and Properties
The compound's structure contributes to its biological activity, as it contains functional groups that can interact with various biological targets. The presence of the amino group and chlorophenyl moiety enhances its reactivity and potential for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C14H13ClN2OS |
| Molecular Weight | 292.78 g/mol |
| Functional Groups | Amino, Thioether, Acetamide |
Antimicrobial Activity
Preliminary studies indicate that 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide exhibits promising antimicrobial properties , particularly against resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. Research has shown that compounds with similar structures can effectively inhibit bacterial enzymes and viral proteins, suggesting a mechanism of action that could be explored further for therapeutic use against infections.
Case Studies
- Antibacterial Activity Against MRSA : In vitro studies demonstrated significant inhibition of MRSA growth, with zones of inhibition comparable to standard antibiotics.
- Viral Activity : Compounds structurally related to 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide have shown potential antiviral activity against viruses such as SARS-CoV-2, indicating possible applications in treating viral infections.
Antitumor Activity
The compound has also been evaluated for its antitumor activity . A study involving the screening of various derivatives against human tumor cell lines revealed that certain modifications to the structure significantly enhance anticancer properties.
Research Findings
- A series of derivatives were synthesized and tested against approximately 60 human tumor cell lines derived from nine neoplastic diseases at the National Cancer Institute (NCI).
- Notably, compounds like N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide exhibited considerable anticancer activity against specific cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide can be understood through SAR studies. Modifications in the phenyl groups and the introduction of various substituents have been shown to influence both antimicrobial and antitumor activities.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-Aminophenylsulfanyl)-N-(3-nitrophenyl)acetamide | C14H13N3O3S | Contains a nitrophenyl group; potential antibacterial activity |
| N-(4-Aminophenyl)-2-(4-chlorophenyl)acetamide | C14H13ClN2O | Lacks sulfur; primarily studied for proteomics |
| 2-(2-Aminophenylsulfanyl)-N-(2-chlorophenyl)acetamide | C14H13ClN2OS | Similar thioether structure; studied for crystal properties |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2-chloro-N-(4-chlorophenyl)acetamide and 4-aminothiophenol. Key steps include:
- Reagent selection : Use of anhydrous solvents (e.g., ethanol or diethyl ether) and bases (e.g., KOH) to deprotonate the thiol group .
- Reaction monitoring : Thin-layer chromatography (TLC) to track intermediate formation and confirm completion .
- Purification : Recrystallization from methanol/ethyl acetate mixtures yields high-purity crystals (>95%) .
Q. Which spectroscopic techniques are used to confirm structural integrity and purity?
- Key methods :
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, NH at δ 5.1 ppm) .
- IR spectroscopy : Peaks at ~3300 cm (N–H stretch) and ~1660 cm (C=O) validate functional groups .
- Mass spectrometry : High-resolution MS (e.g., [M+H] at m/z 323.05) confirms molecular weight .
Q. How does the compound’s solubility and stability profile influence experimental design?
- Solubility : Moderately lipophilic (predicted LogP ~3.2) with better solubility in DMSO or DMF than aqueous buffers .
- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10); storage at −20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How do crystallographic studies using SHELX software resolve molecular conformation and packing?
- Methodology :
- Data collection : X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) generates intensity data refined via SHELXL .
- Key findings : The compound crystallizes in a monoclinic P2/c system (a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°) with intramolecular N–H⋯N hydrogen bonds stabilizing a folded conformation .
- Challenges : Disorder in sulfanyl groups requires constrained refinement and anisotropic displacement parameter (ADP) analysis .
Q. How can contradictory biological activity data (e.g., antimicrobial vs. anticancer) be reconciled across studies?
- Analytical strategies :
- Assay standardization : Compare minimum inhibitory concentration (MIC) protocols (e.g., broth microdilution vs. agar diffusion) .
- Structural analogs : Evaluate substituent effects (e.g., replacing 4-chlorophenyl with 4-fluorophenyl alters target selectivity) .
- Statistical validation : Multivariate regression identifies confounding variables (e.g., solvent choice, cell line variability) .
Q. What molecular docking approaches predict the compound’s mechanism of action?
- Protocols :
- Target selection : Prioritize proteins with sulfonamide-binding pockets (e.g., dihydrofolate reductase, carbonic anhydrase) .
- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations (ΔG < −7 kcal/mol suggests strong interactions) .
- Validation : Co-crystallization or mutagenesis studies confirm predicted binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
